N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of benzofuran, oxadiazole, and dioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of 7-methoxybenzofuran-2-carboxylic acid: This can be achieved through the cyclization of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a catalyst.
Synthesis of 1,3,4-oxadiazole ring: The carboxylic acid is then converted to its corresponding hydrazide, which is cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Coupling with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: The final step involves coupling the oxadiazole derivative with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 7-hydroxybenzofuran-2-yl derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes involved in inflammatory pathways, thereby inhibiting their activity.
Pathways Involved: The compound may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the presence of both the methoxybenzofuran and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-25-14-8-4-5-11-9-15(28-17(11)14)19-22-23-20(29-19)21-18(24)16-10-26-12-6-2-3-7-13(12)27-16/h2-9,16H,10H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLCKMEYQNHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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